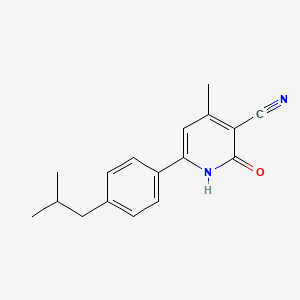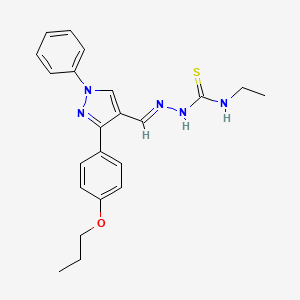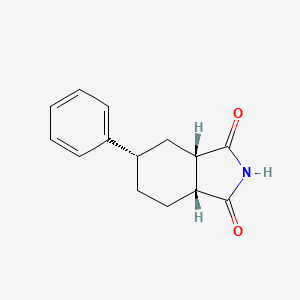
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione is a complex organic compound that belongs to the class of thiazino-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a triazine ring, and a nitrophenyl group attached to the thiazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the thiazine ring.
Introduction of the Triazine Ring: The thiazine intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the fused thiazino-triazine structure.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-6-(4-aminophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
科学研究应用
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-6-phenyl-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Methyl-6-(4-chlorophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Contains a chloro group instead of a nitro group, leading to different chemical behavior and applications.
Uniqueness
The presence of the nitro group in 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications and industrial uses.
属性
分子式 |
C13H8N4O4S |
|---|---|
分子量 |
316.29 g/mol |
IUPAC 名称 |
2-methyl-6-(4-nitrophenyl)-[1,3]thiazino[3,2-b][1,2,4]triazine-3,8-dione |
InChI |
InChI=1S/C13H8N4O4S/c1-7-12(19)14-13-16(15-7)11(18)6-10(22-13)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3 |
InChI 键 |
XOHYFIIZLCGGTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=O)C=C(SC2=NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)



![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)
![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048392.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)

![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
